molecular formula C15H13NO4 B11847937 Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate CAS No. 72256-33-8

Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B11847937
CAS No.: 72256-33-8
M. Wt: 271.27 g/mol
InChI Key: NLTATGIKBHNKJP-UHFFFAOYSA-N
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Description

Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate is a biphenyl derivative featuring a nitro (-NO₂) group at the 2' position and an ethyl carboxylate (-COOEt) moiety at the 2 position of the biphenyl scaffold. This compound belongs to a broader class of biphenyl carboxylates, which are widely utilized in pharmaceutical and materials chemistry due to their structural versatility and reactivity.

Properties

CAS No.

72256-33-8

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

ethyl 2-(2-nitrophenyl)benzoate

InChI

InChI=1S/C15H13NO4/c1-2-20-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16(18)19/h3-10H,2H2,1H3

InChI Key

NLTATGIKBHNKJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The Suzuki-Miyaura reaction is the most widely employed method for biphenyl synthesis. This palladium-catalyzed cross-coupling connects a boronic acid to an aryl halide. For Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate, the reaction involves:

  • Aryl Halide Component : Ethyl 2-bromobenzoate, providing the ester moiety.

  • Boronic Acid Component : 2-Nitrobenzene boronic acid, introducing the nitro group.

The reaction proceeds under inert conditions using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and a base such as potassium carbonate (K₂CO₃).

Optimization of Reaction Conditions

Key parameters influencing yield and efficiency include:

ParameterOptimal ConditionImpact on YieldSource
Catalyst Loading2–5 mol% Pd(PPh₃)₄70–85%
Solvent SystemToluene/Water (3:1)Maximizes miscibility
Temperature80–100°CCompletes in 12–16 h
BaseK₂CO₃Neutralizes HBr byproduct

Example Procedure :
A mixture of ethyl 2-bromobenzoate (1.0 equiv), 2-nitrobenzene boronic acid (1.2 equiv), Pd(PPh₃)₄ (4 mol%), and K₂CO₃ (2.0 equiv) in toluene/water is stirred at 80°C for 16 h. Post-reaction, the organic layer is extracted, dried (Na₂SO₄), and concentrated.

Alternative Pathways: Hydrolysis and Esterification

Two-Step Synthesis via Carboxylic Acid Intermediate

In cases where direct coupling fails, biphenyl-2-carboxylic acid derivatives can be hydrolyzed from oxazolinyl intermediates and subsequently esterified.

Hydrolysis of Oxazolinyl-Biphenyl Derivatives

A patent by CA2364862C describes large-scale hydrolysis using hydrochloric acid (HCl) under pressure:

  • Conditions : 20–30% HCl, 0.1 L solvent (toluene/xylene) per mole substrate, 50 mbar pressure.

  • Outcome : Yields biphenyl-2-carboxylic acid, which is esterified to the target compound.

Esterification with Ethanol

The carboxylic acid intermediate is treated with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide):
RCOOH+EtOHH+RCOOEt+H2O\text{RCOOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{RCOOEt} + \text{H}_2\text{O}
Yields exceed 90% when using Dean-Stark traps to remove water.

Regioselective Nitration Strategies

Direct Nitration of Biphenyl Esters

Introducing the nitro group post-coupling requires careful control to avoid over-nitration. A mixture of HNO₃ and H₂SO₄ at 0–5°C selectively nitrates the 2'-position:
Ethyl [1,1’-biphenyl]-2-carboxylateH2SO4HNO3Ethyl 2’-nitro-[1,1’-biphenyl]-2-carboxylate\text{Ethyl [1,1'-biphenyl]-2-carboxylate} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} \text{this compound}
Challenges : Competing 3'- and 4'-nitro isomers necessitate chromatographic separation.

Nitration of Pre-Functionalized Intermediates

Alternatively, nitrating the boronic acid precursor (e.g., 2-nitrobenzene boronic acid) before coupling ensures regioselectivity. This avoids post-coupling nitration but requires stable boronic acids, which are commercially limited.

Purification and Characterization

Column Chromatography

Post-reaction mixtures are purified using silica gel columns with ethyl acetate/petroleum ether gradients (5–30% EtOAc). For example, source reports 80% recovery using 10:1 petroleum ether/EtOAc.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as multiplet clusters (δ 7.0–8.0 ppm). The ethyl ester’s triplet (δ 1.2–1.4 ppm) and quartet (δ 4.2–4.4 ppm) confirm successful esterification.

  • IR : Peaks at ~1700 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂) validate functional groups .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2’-nitro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products:

    Reduction: 2’-amino-[1,1’-biphenyl]-2-carboxylate.

    Substitution: Various substituted biphenyl derivatives.

    Hydrolysis: 2’-nitro-[1,1’-biphenyl]-2-carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 2’-nitro-[1,1’-biphenyl]-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studies of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2’-nitro-[1,1’-biphenyl]-2-carboxylate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, thereby exerting their effects.

Comparison with Similar Compounds

Key Insights :

  • Nitro vs. Formyl Groups : The nitro group (strong electron-withdrawing) in the target compound may enhance stability and alter reactivity compared to the electron-deficient formyl group in Ethyl 2'-formyl-[1,1'-biphenyl]-4-carboxylate .

Key Insights :

  • Catalytic Efficiency : Palladium-based methods (e.g., Catellani or Suzuki-Miyaura) are prevalent, with yields ranging 52–88% depending on substituent complexity .
  • Purification Challenges : Flash chromatography with gradients of ethyl acetate/hexanes is commonly employed, though yields may vary with steric hindrance from substituents .

Key Insights :

  • Ester Group Flexibility : Ethyl esters generally offer improved lipophilicity compared to methyl esters, influencing pharmacokinetic profiles .

Biological Activity

Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate is a compound characterized by its biphenyl structure and the presence of a nitro group at the 2' position. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

  • Chemical Formula : C15H13NO4
  • Molecular Weight : 271.27 g/mol
  • CAS Number : 72256-33-8

Biological Activity

The biological activity of this compound is influenced by its structural features, particularly the nitro and carboxylate groups. Research indicates that compounds with similar biphenyl structures can exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

  • Anti-inflammatory Activity : The compound may modulate immune responses by interacting with specific receptors involved in inflammation.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, potentially involving the modulation of signaling pathways associated with cell growth and survival.

Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on inflammatory markers in murine models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

ParameterControl GroupTreatment Groupp-value
IL-6120 pg/mL45 pg/mL<0.01
TNF-α150 pg/mL50 pg/mL<0.01

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HT-29 (Colon)15.0
A549 (Lung)20.0

Synthesis and Derivatives

The synthesis of this compound typically involves the nitration of biphenyl derivatives followed by esterification reactions. Variations in the synthesis process can lead to derivatives with enhanced biological activity.

Comparative Analysis of Derivatives

The following table summarizes some derivatives and their associated biological activities:

Compound NameBiological Activity
Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylateModerate antibacterial activity
Ethyl 4-nitro-[1,1'-biphenyl]-2-carboxylateEnhanced anticancer properties
Ethyl [1,1'-biphenyl]-2-carboxylic acidSignificant anti-inflammatory effects

Q & A

Q. What are the common synthetic routes for Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts. For example, a protocol using trans-dichlorobis(tricyclohexylphosphine)-palladium(II) with aryl boronic acids and sodium carbonate in a solvent mixture (toluene/dioxane/ethanol) under reflux yields biphenyl derivatives . Post-reaction purification involves column chromatography or preparative thin-layer chromatography (TLC) with hexanes/ethyl acetate gradients . Optimization of reaction time (e.g., 12–14 hours) and stoichiometric ratios of reactants is critical for maximizing yield .

Q. How is this compound characterized after synthesis?

Characterization relies on nuclear magnetic resonance (NMR) (1H and 13C) to confirm structural integrity, with chemical shifts for aromatic protons typically appearing in the δ 7.0–8.0 ppm range and carbonyl carbons at ~167–170 ppm . Gas chromatography-mass spectrometry (GC/MS) is used for purity assessment, with retention times and fragmentation patterns (e.g., m/z 242 [M+]) providing additional validation .

Q. What safety precautions are required when handling this compound?

While specific toxicological data for this compound is limited, structurally similar nitroaromatic compounds warrant precautions:

  • Avoid inhalation or skin contact using PPE (gloves, lab coats, goggles) .
  • Work in a fume hood to minimize vapor exposure.
  • Dispose of waste via approved protocols for nitro-containing organics .

Advanced Research Questions

Q. How do reaction conditions influence yield and selectivity in cross-coupling syntheses?

Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., PdCl2(dppf)) enhance coupling efficiency compared to nickel systems .
  • Solvent polarity : Mixed solvents (e.g., toluene/dioxane/ethanol) improve reactant solubility and stabilize intermediates .
  • Temperature : Reflux conditions (~100–120°C) accelerate kinetics but may increase side reactions; lower temperatures (65°C) favor selectivity in sensitive reactions .
  • Base choice : Sodium carbonate neutralizes acidic byproducts, preventing catalyst poisoning .

Q. How does the nitro group’s position affect electronic properties and downstream reactivity?

The ortho-nitro group in this compound acts as a strong electron-withdrawing group, reducing electron density on the biphenyl ring. This:

  • Inhibits electrophilic substitution at the nitro-adjacent position.
  • Facilitates nucleophilic attack at meta or para positions, enabling functionalization (e.g., reduction to amines or further cross-coupling) . Comparative studies with non-nitro analogs (e.g., Ethyl 4-([1,1'-biphenyl]-4-yl)butanoate) show distinct reactivity profiles, underscoring the nitro group’s role in directing reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR or GC/MS results may arise from:

  • Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to differentiate between ortho, meta, and para substitution patterns .
  • Residual solvents : Employ high-vacuum drying or iterative recrystallization to eliminate solvent peaks .
  • Tautomerism or dynamic effects : Variable-temperature NMR can identify conformational equilibria .

Q. What methodologies assess the compound’s potential bioactivity?

While direct bioactivity data for this compound is scarce, analogous benzofuran and biphenyl derivatives suggest:

  • Enzyme inhibition assays : Test interactions with kinases or cytochrome P450 isoforms using fluorogenic substrates .
  • Molecular docking : Simulate binding to therapeutic targets (e.g., anti-inflammatory enzymes) using software like AutoDock .
  • In vitro cytotoxicity screening : Evaluate against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .

Methodological Considerations

  • Synthesis Optimization : Scale-up requires careful control of exothermic reactions and catalyst recycling to reduce costs .
  • Analytical Validation : Cross-validate GC/MS and NMR data with computational tools (e.g., ChemDraw predictions) to confirm assignments .
  • Safety Protocols : Regularly review SDS updates for nitroaromatics and implement spill-response training .

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